- Novel crystal forms of entresto: a supramolecular complex of trisodium sacubitril/valsartan hemi-pentahydrateCrystEngComm, 2022, 24(42), 7387-7393,
Cas no 137862-53-4 (Valsartan)
Le valsartan est un antagoniste sélectif des récepteurs de l'angiotensine II (ARA-II), utilisé principalement dans le traitement de l'hypertension artérielle et de l'insuffisance cardiaque. Il agit en bloquant spécifiquement les récepteurs AT1, inhibant ainsi les effets vasoconstricteurs de l'angiotensine II, ce qui entraîne une diminution de la pression artérielle. Son mécanisme d'action ciblé offre un profil pharmacologique favorable avec une réduction efficace de la tension sans affecter significativement d'autres systèmes hormonaux. Le valsartan présente également une bonne biodisponibilité et une demi-vie prolongée, permettant une posologie une fois par jour. Il est généralement bien toléré, avec un faible risque d'effets secondaires tels que la toux, fréquents avec d'autres classes d'antihypertenseurs.

Valsartan structure
Nom du produit:Valsartan
Numéro CAS:137862-53-4
Le MF:C24H29N5O3
Mégawatts:435.518765211105
MDL:MFCD00865840
CID:64498
PubChem ID:125307697
Valsartan Propriétés chimiques et physiques
Nom et identifiant
-
- Valsartan
- CGP-48933
- VALSARTAN, MM STANDARD
- VALSARTAN, USP STANDARD
- VALSARTAN, RELATED COMPOUND A(R)-N-VALERYL-N-([2'-(1-H-TETRAZOLE)-5-YL)-BIPHENYL-4-YL]-METHYL)-VALINE USP STANDARD
- VALSARTAN, RELATED COMPOUND C(S)-N-VALERYL-N-([2'-(1-H-TETRAZOLE)-5-YL)-BIPHENYL-4-YL]-METHYL)-VALINE BENZYL ESTER USP STANDARD
- N-[[(2-Cyano(1.1-Biphenyl)-4-Yl)Methyl]MethylEster]-L-Valine.Hydrochloride
- ValsartanC24H29N503
- Diovan, N-(1-Oxopentyl)-N-[[2(1H-tetrazol-5-yl)[1,1biphenyl]-4-yl]methyl]-L-valine, CGP-48933
- L-Valine, N-(1-oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]- (9CI)
- Nisis
- Tareg
- (S)-2-(N-((2''-(1H-TETRAZOL-5-YL)BIPHENYL-4-YL)METHYL)PENTANAMIDO)-3-METHYLBUTANOIC ACID
- N-Valeryl-N-[2'-(1H-tetrazol-5-yl)biphenyl-4-ylmethyl]-L-valine
- (S)-2-(N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoic acid
- CGP 48933
- GMP
- L-Valsartan
- N-(1-N.PENTANOYL)-N-[[2''-(1H-TETRAZOL-5-YL)[1'',1- BIPHENYL]-4-YL]METHYL]-L-VALINE
- N-(1-Oxopentyl)-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine
- Valsartan API
- Valsartane
- Valsratan
- N-(1-Oxopentyl)-N-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-L-valine
- 3-Methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-butanoic acid
- N-(1-Oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine
- Diovan
- [ "" ]
- Provas
- Exforge
- N-(p-(o-1H-Tetrazol-5-ylphenyl)benzyl)-N-valeryl-L-valine
- 80M03YXJ7I
- C24H29N5O3
- (2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid
- Kalpres
- Valsarta
- CHEBI:9927
- SBI-0206738.P001
- DS-1248
- BV164506
- L-Valine,N-(1-oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-3-yl]methyl]- (9CI)
- SMR000466318
- N-valeryl-N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)valine
- ENTRESTO COMPONENT VALSARTAN
- N-(1-oxopentyl)-N-[[2'-(1h-tetrazol-5-yl) [1,1'-bi-phenyl]-4-yl]methyl]-l-valine
- HMS3651E04
- (2S)-3-Methyl-2-{pentanoyl-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-amino}-butyric acid
- Spectrum2_001120
- Prexxartan
- AKOS015994698
- VAL-489
- DAFIRO COMPONENT VALSARTAN
- NSC 758927
- AB00639940-06
- KBio2_007423
- VALSARTAN [INN]
- NSC-758927
- EC 604-045-2
- N-[p-(o-1H-Tetrazol-5-ylphenyl)benzyl]-N-valeryl-L-valine
- VALSARTAN COMPONENT OF COPALIA
- VALSARTAN [MART.]
- HMS2232F05
- HSDB 7519
- VALSARTAN COMPONENT OF COPALIA-HCT
- VALSARTAN (USP MONOGRAPH)
- SPECTRUM1505209
- KBio3_003006
- AM90287
- UNII-80M03YXJ7I
- NC00278
- (S)-N-(1-Carboxy-2-methyl-prop-1-yl)-N-pentanoyl-N-[2'-(1H-tetrazol-5-yl)biphenyl-4-ylmethyl]-amine
- (s)-3-methyl-2-[N-({4-[2-(2h-1,2,3,4-tetrazol-5-yl) phenyl]phenyl}methyl)pentanamido]butanoic acid
- HMS1922L21
- (S)-3-Methyl-2-{pentanoyl-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-amino}-butyric acid
- KBioGR_001078
- HMS2093K22
- 3-Methyl-2-{pentanoyl-[2''-(1H-tetrazol-5-yl)-biphenyl-4-yl]-amino}-butyric acid
- Valsartan, Pharmaceutical Secondary Standard; Certified Reference Material
- VALSARTAN COMPONENT OF DAFIRO-HCT
- VALSARTAN [WHO-DD]
- MLS001424088
- BYVALSON COMPONENT OF VALSARTAN
- SW197658-2
- (5)-2-{N-[(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]pentanamido}-3-methylbutanoic acid
- VALSARTAN [USP MONOGRAPH]
- valsartanum
- VALSARTAN [USP-RS]
- CHEMBL1069
- (s)-3-methyl-2-{pentanoyl-[-2'-(1h-tetrazol-5-yl)-biphenyl-4-ylmethyl]-amino}-butyric acid
- VALSARTAN COMPONENT OF IMPRIDA-HCT
- HMS3715P12
- 137863-60-6
- Valzaar
- valsartan (Diovan)
- BDBM50049186
- VALSARTAN [EMA EPAR]
- V0112
- VALSARTAN (EP IMPURITY)
- SR-05000001928
- EXFORGE COMPONENT VALSARTAN
- DTXCID603735
- N-(1-Oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-(L)-valine
- EZR-104
- VALTURNA COMPONENT VALSARTAN
- Vals
- (2~{S})-3-methyl-2-[pentanoyl-[[4-[2-(2~{H}-1,2,3,4-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid
- NSC758927
- (S)-3-methyl-2-(N-{[2'-(2H-1,2,3,4-tetrazol-5-yl)biphenyl-4-yl]methyl}pentanamido)butanoic acid
- (S)-3-Methyl-2-{pentanoyl-[2''-(2H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-amino}-butyric acid
- VALSARTAN [USAN]
- (2S)-3-Methyl-2-(pentanoyl-((4-(2-(2H-tetrazol-5-yl)phenyl)phenyl)methyl)amino)butanoic acid
- VALSARTAN [HSDB]
- Diovan (TN)
- KBio2_002287
- (S)-N-(1-carboxy-2-methyl-prop-1-yl)-N-pentanoyl-N-[2'(1H-tetrazol-5-yl)biphenyl-4-yl-methyl]amine
- VALSARTAN COMPONENT OF EXFORGE HCT
- (2S)-3-methyl-2-[N-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)pentanamido]butanoic acid
- CCG-101028
- VALSARTAN (MART.)
- VALSARTAN (USP-RS)
- AB00639940-08
- Valsartan, >=98% (HPLC)
- BSPBio_003501
- N-Valeryl-N-[2'-(5-tetrazolyl)biphenyl-4-ylmethyl]-L-valine
- L-Valine, N-(1-oxopentyl)-N-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
- N-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valine
- Spectrum4_000749
- MLS000759423
- VALSARTAN COMPONENT OF VALTURNA
- MFCD00865840
- (S)-3-Methyl-2-{pentanoyl-[2''-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-amino}-butyric acid
- HB3381
- (S)-N-(1-carboxy-2-methyl-prop-1-yl)-N-pentanoyl-N-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-amine
- (2S)-3-Methyl-2-(N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)pentanamido)butanoic acid
- HY-18204
- KS-1194
- N-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)-1,1'-biphenyl-4-yl]methyl}-L-valine
- (S)-2-(N-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoic acid
- s1894
- VALSARTAN [VANDF]
- Valpression
- KBioSS_002289
- BIDD:GT0345
- N-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-N-pentanoyl-L-valine
- Spectrum_001796
- D00400
- COPALIA COMPONENT VALSARTAN
- DB00177
- CCG-221275
- VALSARTAN [EP IMPURITY]
- C09CA03
- NCGC00178027-11
- (s)-2-(n-((2'-(1h-tetrazol-5-yl)biphenyl-4-yl)methyl)pentanamido)-3-methylbutanoic acid
- (2R)-3-Methyl-2-[pentanoyl[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]amino]butanoic Acid (Valsartan (R)-Enantiomer)
- VALSARTAN COMPONENT OF DIOVAN HCT
- BRD-K45158365-001-05-6
- Varexan
- VALSARTAN (EP MONOGRAPH)
- Valsartan, United States Pharmacopeia (USP) Reference Standard
- CS-1967
- L-Valine, N-(1-oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-
- COPALIA-HCT COMPONENT VALSARTAN
- BRD-K45158365-001-02-3
- VALSARTAN COMPONENT OF ENTRESTO
- U35
- Valsartan for system suitability, European Pharmacopoeia (EP) Reference Standard
- GTPL3937
- VALSARTAN [ORANGE BOOK]
- EN300-6482022
- EXFORGE HCT COMPONENT VALSARTAN
- (2S)-3-Methyl-2-{N-pentanoyl-N'-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-amino}-butanoic acid
- VALSARTAN COMPONENT OF EXFORGE
- Valsartan- Bio-X
- AC-4543
- L-Valine,N-(1-oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-3-yl]methyl]-(9ci)
- (S)-3-methyl-2-[N-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)pentanamido]butanoic acid
- DAFIRO-HCT COMPONENT VALSARTAN
- IMPRIDA-HCT COMPONENT VALSARTAN
- (S)-N-valeryl-N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)-methyl)-valine
- VALSARTAN COMPONENT OF IMMPRIDA
- AB00639940_11
- Valsartan (JP17/USP/INN)
- (S)-N-valeryl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]-methyl}-valine
- [3H]valsartan
- J-007068
- BCP05184
- AKOS015914315
- Valsartan (USAN:USP:INN:BAN)
- Z1379303659
- GTPL593
- Spectrum3_001831
- Miten
- Kalpress
- N-pentanoyl-N-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-L-valine
- Spectrum5_001582
- SPBio_001260
- Q155472
- IMPRIDA COMPONENT VALSARTAN
- KBio2_004855
- (S)-2-(N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoicacid
- AGSAV301 COMPONENT VALSARTAN
- L-Valine, N-(1-oxopentyl)-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-
- DTXSID6023735
- 3-Methyl-2-{((S)-pentanoyl)-[2''-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-amino}-butyric acid
- Valsartana
- Pharmakon1600-01505209
- ACWBQPMHZXGDFX-QFIPXVFZSA-N
- 2-{[2''-(2,3-Dihydro-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-pentanoyl-amino}-3-methyl-butyric acid
- DIOVAN HCT COMPONENT VALSARTAN
- VALSARTAN [EP MONOGRAPH]
- Valsartan,(S)
- HMS2051L12
- NCGC00178027-08
- Valtan
- SR-05000001928-1
- Valsartan, European Pharmacopoeia (EP) Reference Standard
- 137862-53-4
- VALSARTAN [JAN]
- Valsartan for peak identification, European Pharmacopoeia (EP) Reference Standard
- SCHEMBL2542
- N-(1-Oxopentyl)-N-
- VALSARTAN [MI]
- VALSARTAN COMPONENT OF BYVALSON
- AB00639940_09
- (S)-N-(1-carboxy-2-methylprop-1-yl)-N-pentanoyl-N-
- (2S)-3-methyl-2-(N-{[2'-(1H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methyl}pentanamido)butanoic acid
- Valsartan [USAN:USP:INN:BAN]
- BRD-K45158365-001-11-4
- BRD-K45158365-001-10-6
- NCGC00178027-19
-
- MDL: MFCD00865840
- Piscine à noyau: 1S/C24H29N5O3/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28)/t22-/m0/s1
- La clé Inchi: ACWBQPMHZXGDFX-QFIPXVFZSA-N
- Sourire: O([H])C([C@]([H])(C([H])(C([H])([H])[H])C([H])([H])[H])N(C(C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O)C([H])([H])C1C([H])=C([H])C(C2=C([H])C([H])=C([H])C([H])=C2C2N=NN([H])N=2)=C([H])C=1[H])=O
Propriétés calculées
- Qualité précise: 435.22704g/mol
- Charge de surface: 0
- XLogP3: 4.4
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 6
- Nombre de liaisons rotatives: 10
- Masse isotopique unique: 435.22704g/mol
- Masse isotopique unique: 435.22704g/mol
- Surface topologique des pôles: 112Ų
- Comptage des atomes lourds: 32
- Complexité: 608
- Comptage atomique isotopique: 0
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Nombre d'unités de liaison covalente: 1
- Nombre d'tautomères: 2
- Charge de surface: 0
Propriétés expérimentales
- Stability Shelf Life: Stable under recommended storage conditions.
- Temperature: Hazardous decomposition products formed under fire conditions. - Carbon oxides, nitrogen oxides (NOx).
- Dissociation Constants: pKa = 3.6
- Couleur / forme: Poudre cristalline blanche
- Dense: 1.212g/cm3
- Point de fusion: 117°C(lit.)
- Point d'ébullition: 684.9 °C at 760 mmHg
- Point d'éclair: 368ºC
- Indice de réfraction: 1.586
- Solubilité: DMSO: ≥20mg/mL
- Stabilité / durée de conservation: Hygroscopic
- Le PSA: 112.07000
- Le LogP: 4.16170
- Merck: 9916
- Rotation spécifique: -55.0° - -70.0° (c=1, MeOH)
- Activités optiques: [α]/D -55 to -70°, c = 1 in methanol
- Sensibilité: Sensible à l'humidité
- Solubilité: DMSO: ≥20mg/mL
Valsartan Informations de sécurité
-
Symbolisme:
- Provoquer:Avertissement
- Mot signal:Warning
- Description des dangers: H361
- Déclaration d'avertissement: P201-P202-P280-P308+P313-P405-P501
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:3
- Code de catégorie de danger: R36 / 37 / 38: irritation des yeux, des voies respiratoires et de la peau
- Instructions de sécurité: S26; S37/39
- RTECS:YV9455000
-
Identification des marchandises dangereuses:
- Terminologie du risque:R36/37/38
- Conditions de stockage:2-8°C
Valsartan Données douanières
- Données douanières:
Code douanier chinois:
2933990090Résumé:
2933990090. Autres composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date
Résumé:
2933990090. Composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
Valsartan PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
BAI LING WEI Technology Co., Ltd. | 206013-1G |
Valsartan, 99%, a nonpeptide angiotensin II AT1 receptor antagonist |
137862-53-4 | 99% | 1G |
¥ 279 | 2022-04-26 | |
abcr | AB283031-1 g |
(2S)-3-Methyl-2-{pentanoyl-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-amino}-butyric acid, 97%; . |
137862-53-4 | 97% | 1 g |
€69.40 | 2023-07-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6716-10mg |
Valsartan |
137862-53-4 | 99.63% | 10mg |
¥ 397 | 2023-09-07 | |
eNovation Chemicals LLC | D487311-1kg |
VALSARTAN |
137862-53-4 | 97% | 1kg |
$870 | 2023-09-02 | |
Enamine | EN300-6482022-0.1g |
(2S)-3-methyl-2-(N-{[2'-(1H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methyl}pentanamido)butanoic acid |
137862-53-4 | 95% | 0.1g |
$159.0 | 2023-07-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | V40181-100mg |
Valsartan |
137862-53-4 | ,HPLC≥98% | 100mg |
¥168.0 | 2023-09-06 | |
AstaTech | 47902-1/G |
VALSARTAN |
137862-53-4 | 97% | 1g |
$37 | 2023-09-17 | |
Fluorochem | 036602-1g |
N-(1-Oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine |
137862-53-4 | 97% | 1g |
£10.00 | 2022-03-01 | |
FUJIFILM | 225-01991-1G |
Valsartan |
137862-53-4 | 1g |
JPY 19900 | 2023-09-15 | ||
BAI LING WEI Technology Co., Ltd. | 206013-50MG |
Valsartan, 99%, a nonpeptide angiotensin II AT1 receptor antagonist |
137862-53-4 | 99% | 50MG |
¥ 66 | 2022-04-26 |
Valsartan Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Solvents: Acetone , Water ; 10 min, rt; 30 min, rt → 80 °C
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Acetone , Water ; 1 h, 25 - 35 °C
Référence
- Preparation of solid state forms of trisodium salt of valsartan/sacubitril complex and sacubitril sodium, World Intellectual Property Organization, , ,
Synthetic Routes 3
Conditions de réaction
1.1 Solvents: Acetone ; 10 min, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 10 - 20 °C; 1 h, 10 - 20 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 10 - 20 °C; 1 h, 10 - 20 °C
Référence
- Preparation of sacubitril and salt thereof and novel compounds used in the process, World Intellectual Property Organization, , ,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Acetone , Isopropyl acetate , Heptane , Water ; rt → 45 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; < 45 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; < 45 °C
Référence
- A method for preparation of LCZ696, China, , ,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Sodium bicarbonate Solvents: Isopropyl acetate ; 4 - 6 h, rt
1.2 Reagents: Water
1.3 Solvents: Water ; 2 - 3 h, rt
1.2 Reagents: Water
1.3 Solvents: Water ; 2 - 3 h, rt
Référence
- Preparation of sacubitril valsartan sodium salt, China, , ,
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Isopropyl acetate , Water ; rt; 4 h, 50 °C
1.2 Reagents: Carbon Solvents: Acetone ; 5 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; rt; 1 h, 45 °C; 45 °C → rt; 2 h, rt
1.2 Reagents: Carbon Solvents: Acetone ; 5 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; rt; 1 h, 45 °C; 45 °C → rt; 2 h, rt
Référence
- Preparation of sacubitril valsartan sodium, China, , ,
Synthetic Routes 7
Conditions de réaction
1.1 Solvents: Acetone ; 10 min, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 - 10 °C; 1 h, 0 - 10 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 - 10 °C; 1 h, 0 - 10 °C
Référence
- Novel crystalline form of trisodium sacubitril-valsartan hemipentahydrate, India, , ,
Valsartan Raw materials
- Sacubitril Sodium Salt
- Valsartan
- 1-(1-Naphthyl)ethylamine
- Valsartan disodium
- Succinic anhydride
- Sacubitril
- Sacubitril Calcium
- (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic Acid Ethyl Ester Hydrochloride
Valsartan Preparation Products
Valsartan Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:137862-53-4)Valsartan
Numéro de commande:A807313
État des stocks:in Stock
Quantité:500g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 04:47
Prix ($):167.0
atkchemica
Membre gold
(CAS:137862-53-4)Valsartan
Numéro de commande:CL17336
État des stocks:in Stock
Quantité:1g/5g/10g/100g
Pureté:95%+
Dernières informations tarifaires mises à jour:Wednesday, 27 November 2024 17:39
Prix ($):discuss personally
Valsartan Littérature connexe
-
Joaquim J. Moura Ramos,Hermínio P. Diogo RSC Adv. 2017 7 10831
-
Chia-Hsien Feng,Yung-Ming Chang,Jing-Ru Weng Anal. Methods 2022 14 3694
-
Daniel Sauter,Agata D?browska,Robert Bloch,Michael Stapf,Ulf Miehe,Alexander Sperlich,Regina Gnirss,Thomas Wintgens Environ. Sci.: Water Res. Technol. 2021 7 197
-
Valeria R. Martínez,María V. Aguirre,Juan S. Todaro,Evelina G. Ferrer,Patricia A. M. Williams New J. Chem. 2021 45 939
-
Francesco Riva,Ettore Zuccato,Carlo Pacciani,Andrea Colombo,Sara Castiglioni Anal. Methods 2021 13 526
137862-53-4 (Valsartan) Produits connexes
- 137863-17-3(Valsartan Methyl Ester)
- 2462-34-2(H-Val-Obzl.HCl)
- 137862-87-4(ent-Valsartan)
- 1426129-50-1(LCZ696 InteMediate)
- 137863-20-8(Valsartan Benzyl Ester)
- 5717-37-3((1-ethoxycarbonylethylethylidene)triphenylphosporane)
- 137862-78-3(Isoleucine Valsartan)
- 114772-53-1(4'-Methylbiphenyl-2-carbonitrile)
- 952652-79-8(Valsartan n-Propyl Impurity)
- 1089736-73-1(Valsartan-d)
Fournisseurs recommandés
Shanghai Jinhuan Chemical CO., LTD.
(CAS:137862-53-4)Valsartan

Pureté:98.00%
Quantité:25kg
Prix ($):Enquête
Suzhou Senfeida Chemical Co., Ltd
(CAS:137862-53-4)Valsartan

Pureté:99.9%
Quantité:200kg
Prix ($):Enquête